Dimethyl 1-(2-cyclopropylfuran-3-carbonyl)piperidine-2,3-dicarboxylate

Catalog No.
S6989627
CAS No.
M.F
C17H21NO6
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 1-(2-cyclopropylfuran-3-carbonyl)piperidi...

Product Name

Dimethyl 1-(2-cyclopropylfuran-3-carbonyl)piperidine-2,3-dicarboxylate

IUPAC Name

dimethyl 1-(2-cyclopropylfuran-3-carbonyl)piperidine-2,3-dicarboxylate

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C17H21NO6/c1-22-16(20)11-4-3-8-18(13(11)17(21)23-2)15(19)12-7-9-24-14(12)10-5-6-10/h7,9-11,13H,3-6,8H2,1-2H3

InChI Key

GXFRAWOGMUCYBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1C(=O)OC)C(=O)C2=C(OC=C2)C3CC3
CPP-115 is a compound that belongs to the class of drugs known as compounds that inhibit GABA aminotransferase (GABA-AT). It is a potent inhibitor of GABA-AT and is 100 times more potent than the previously known compound, Vigabatrin. CPP-115 is known to improve cognitive function, increase GABA levels in the brain, and has been used to treat various disorders such as drug addiction, anxiety, and depression.
CPP-115 is a crystalline solid with a melting point of 160-162°C and has a molecular weight of 361.43 g/mol. Its chemical formula is C19H23NO6, and its systematic name is 1-(2-cyclopropylfuran-3-carbonyl)piperidine-2,3-dicarboxylic acid dimethyl ester.
CPP-115 is synthetically produced by reacting 1-(2-cyclopropylfuran-3-carbonyl)piperidine-2,3-dicarboxylic acid with dimethyl sulfate. The synthesis of CPP-115 has been well-characterized and has been published in several scientific papers.
Several analytical methods have been used to identify and quantify CPP-115, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and spectroscopy techniques. These techniques are commonly used in scientific research to identify and quantify compounds.
CPP-115 has been shown to increase GABA levels in the brain, which reduces excitability and has been used to treat various disorders such as drug addiction, anxiety, and depression. CPP-115 has also been shown to improve cognitive function, memory retention, and learning ability. Studies have shown that CPP-115 can improve cognitive function in individuals with attention-deficit hyperactivity disorder (ADHD) and has been shown to reduce the effects of drug-induced psychosis.
The safety and toxicity of CPP-115 have been well-studied, and it has been shown to have a low toxicity profile. However, like any other research chemical, it is essential to use CPP-115 with caution and to adhere to safety protocols when handling the compound.
CPP-115 has been used in several scientific experiments to study its potential therapeutic and medicinal properties. It has been used to treat various disorders such as drug addiction, anxiety, and depression, and has been shown to improve cognitive function, memory retention, and learning ability.
CPP-115 is still in the early stages of research, and many studies are ongoing to assess its potential therapeutic and medicinal properties. Ongoing research includes studying the effects of CPP-115 on individuals with ADHD, drug addiction, and anxiety.
CPP-115 has significant potential implications in various fields of research and industry. It has been used to treat various disorders such as drug addiction, anxiety, and depression, and has been shown to improve cognitive function, memory retention, and learning ability. CPP-115 can also be used as a research tool to further understand the neurological mechanisms associated with various disorders.
While CPP-115 has shown great promise in research, there are still limitations to its use. It is vital to conduct further research to fully understand its potential therapeutic and medicinal properties and its limitations. Future directions for research include studying the effects of CPP-115 in different animal models and examining its potential use in humans with various disorders.
1. Study the effects of CPP-115 on other neurological and psychiatric disorders
2. Develop new synthetic routes for CPP-115 to improve the yield and reduce the cost of production
3. Study the safety and toxicity of CPP-115 in humans
4. Examine the effects of CPP-115 in different animal models
5. Investigate the potential use of CPP-115 in combination therapy with other drugs
6. Develop new formulations of CPP-115 for better delivery and absorption
7. Determine the mechanisms of action of CPP-115 in the brain
8. Investigate the potential use of CPP-115 in the treatment of neurodegenerative disorders
9. Study the long-term effects of CPP-115 use in humans
10. Conduct clinical trials to evaluate the efficacy of CPP-115 in the treatment of various disorders.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

335.13688739 g/mol

Monoisotopic Mass

335.13688739 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types